5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a combination of pyrazole, thiazole, and furan rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic conditions.
Preparation of Thiazole Ring: The thiazole ring is often synthesized using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The pyrazole and thiazole rings are then coupled using a suitable linker, such as an ethyl group, through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the furan-2-carboxamide moiety with the previously synthesized intermediate, typically using amide bond formation reactions under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide, while nucleophilic substitutions may involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrazole Derivatives: Compounds with pyrazole rings are known for their anti-inflammatory and analgesic activities.
Furan Derivatives: These compounds are studied for their potential as antifungal and antibacterial agents.
Uniqueness
5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, each contributing to its overall biological activity. This multi-targeted approach makes it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
5-bromo-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrF3N4O2S/c19-14-6-5-12(28-14)16(27)26(10-9-25-8-2-7-23-25)17-24-15-11(18(20,21)22)3-1-4-13(15)29-17/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMARWMEYSHART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC=C(O4)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.